molecular formula C20H29NaO2 B163247 Icosapent sodium CAS No. 73167-03-0

Icosapent sodium

Cat. No.: B163247
CAS No.: 73167-03-0
M. Wt: 324.4 g/mol
InChI Key: RBZYGQJEMWGTOH-UHFFFAOYSA-M
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Description

Eicosapentaenoic Acid (sodium salt) is a sodium salt form of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is primarily found in marine organisms such as fish oil and algae. Eicosapentaenoic acid is known for its beneficial effects on cardiovascular health, anti-inflammatory properties, and its role as a precursor for various eicosanoids, which are signaling molecules that play crucial roles in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .

Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Eicosapentaenoic acid (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Eicosapentaenoic acid (sodium salt) is often compared with other omega-3 fatty acids such as docosahexaenoic acid and alpha-linolenic acid:

    Docosahexaenoic Acid: Both eicosapentaenoic acid and docosahexaenoic acid are long-chain omega-3 fatty acids found in fish oil. Docosahexaenoic acid has a longer carbon chain and more double bonds, making it more unsaturated.

    Alpha-linolenic Acid: Alpha-linolenic acid is a shorter-chain omega-3 fatty acid found in plant oils.

Uniqueness of Eicosapentaenoic Acid: Eicosapentaenoic acid is unique due to its specific role in reducing inflammation and its efficacy in cardiovascular protection. It serves as a direct precursor for anti-inflammatory eicosanoids, which distinguishes it from other omega-3 fatty acids .

Comparison with Similar Compounds

Properties

CAS No.

73167-03-0

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

RBZYGQJEMWGTOH-UHFFFAOYSA-M

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Synonyms

EPA; Timnodonic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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